benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a research chemical . It has a molecular weight of 350.41 and a molecular formula of C18H26N2O5 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its canonical SMILES representation isCC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2
. Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 510.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.3±3.0 kJ/mol and a flash point of 262.6±30.1 °C .Scientific Research Applications
Novel Androgen Receptor Antagonists
Research has led to the design and synthesis of various 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor (AR) antagonists. These compounds, including one with a benzyl group, showed increased binding affinity for AR and potency in inhibiting the growth of androgen-dependent cells. This development is significant for targeting nuclear receptors in cancer therapies (Wakabayashi et al., 2008).
Enhancement of Analgesic Properties
Another study focused on the chemical modification of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, leading to increased analgesic activity. This demonstrates the potential of structural modification in developing new pain relief agents (Ukrainets et al., 2015).
Synthesis of Key Intermediates
The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for fluoroquinolone antibiotics, showcases advanced synthetic routes from benzyloxyacetyl chloride. This work highlights the importance of such compounds in the synthesis of antibiotics to combat multidrug-resistant infections (Lall et al., 2012).
Development of Pyrrolopyridines and Beta-Lactams
A study on the cyclization of lithiated pyridine and quinoline carboxamides has led to the synthesis of pyrrolopyridines and spirocyclic beta-lactams. This work illustrates the utility of such reactions in creating complex heterocycles for potential pharmaceutical applications (Clayden et al., 2005).
Alzheimer's Therapy Agents
Research into N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones focuses on sequestering, redistributing, and removing metal ions associated with Alzheimer's disease. These multifunctional compounds, inspired by traditional dyes for amyloid detection, show promise as therapeutic agents targeting metal-overloaded amyloid plaques (Scott et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHWAMADCHWXNC-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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